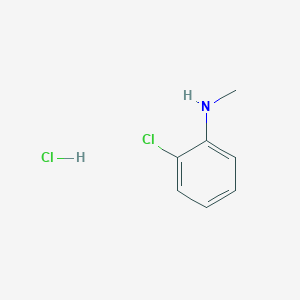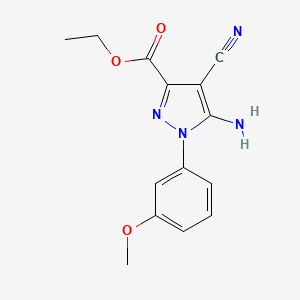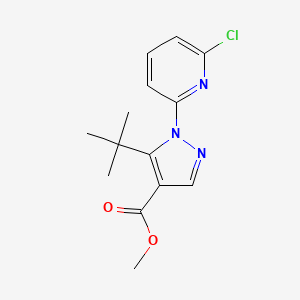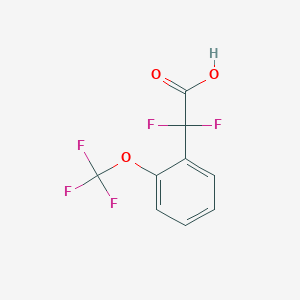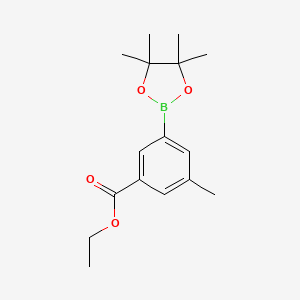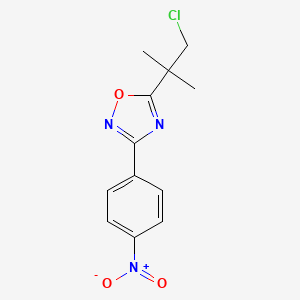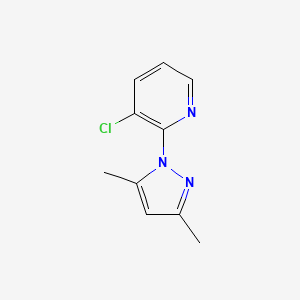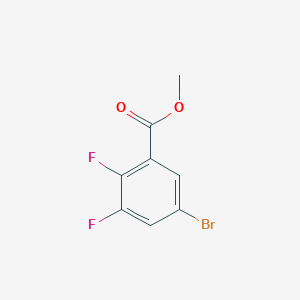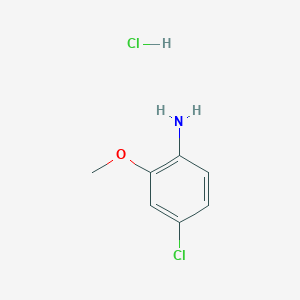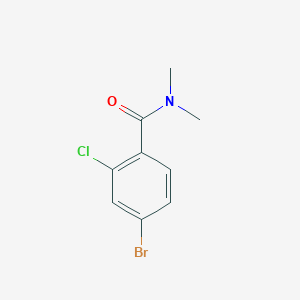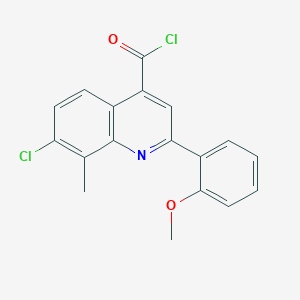
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has several substituents on the quinoline structure: a chlorine atom, a methoxyphenyl group, a methyl group, and a carbonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core structure with the various substituents attached at the specified positions . The presence of the carbonyl chloride group would make this compound a potential acylating agent .Chemical Reactions Analysis
As an acylating agent, this compound could potentially undergo a variety of reactions, including nucleophilic acyl substitution . The presence of the methoxy group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group would likely make it reactive, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound has been utilized in chemical synthesis and reactions, contributing to the development of various chemical compounds. For instance, it has been involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting from a lead molecule and undergoing reactions including condensation and screening for antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, its derivative was obtained from a cationic imino Diels–Alder reaction, indicating its potential in facilitating complex chemical synthesis (Pinilla et al., 2012).
Structural Analysis and Properties
Studies have also focused on analyzing the structural properties of derivatives of this compound. For example, the X-ray powder diffraction pattern of a derivative was analyzed, indicating its crystallization in an orthorhombic system, which is crucial for understanding the structural dimensions and stability of these compounds (Pinilla et al., 2012).
Role in Heterocyclization
The compound and its related structures have been used in heterocyclization reactions, a process essential in the synthesis of heterocyclic compounds. For instance, N-(chlorosulfonyl)imidoyl chlorides, closely related in structure, react with anilines leading to the synthesis of derivatives like 1,2,4-benzothiadiazine 1,1-dioxides, showing the compound’s relevance in the creation of complex molecular structures (Shalimov et al., 2016).
Contribution to Photocyclization Studies
The compound has also been a subject in the study of photocyclization, a process relevant in photochemical conversions. Derivatives of this compound have been used to study the effects of substituents on photocyclization processes, providing insights into the mechanisms and outcomes based on different structural modifications (Sakurai et al., 2003).
Eigenschaften
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQAHZCJNABEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



